2-((2-Bromophenoxy)methyl)pyridine
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Overview
Description
2-((2-Bromophenoxy)methyl)pyridine is a compound that is structurally related to various brominated aromatic compounds and pyridine derivatives. These types of compounds are often used as intermediates in the synthesis of more complex molecules, including those with potential biological activities or materials with specific physical properties. The related compounds have been utilized in the synthesis of luminescent materials, pharmaceuticals, and polymers, as well as in the study of their interactions with metal ions .
Synthesis Analysis
The synthesis of related bromophenyl-pyridine compounds involves various catalytic and coupling reactions. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and used in luminescent applications and coupling reactions . Similarly, palladium-catalyzed cascade reactions have been employed to create hybrid structures combining indenone and imidazo[1,2-a]pyridine or chromenone and imidazo[1,2-a]pyridine . Regioselective bromination has been used to selectively functionalize thieno[2,3-b]pyridine, demonstrating the potential of brominated intermediates in drug discovery . These methods highlight the versatility of bromophenyl-pyridine compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of cyclometalated Pd(II) and Ir(III) complexes have been determined, revealing various intermolecular interactions . The crystal structure of a diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been described, showing the planarity of the thieno[2,3-b]pyridine moiety and the stabilization of the structure by hydrogen bonds .
Chemical Reactions Analysis
Bromophenyl-pyridine compounds participate in a range of chemical reactions. Cyclization reactions have been reported to produce phenoxazines and benzoxazino[3,2-b]pyridines . The reactivity of these compounds allows for further functionalization, such as demethylation and nitration, to yield a variety of derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-pyridine derivatives are influenced by their molecular structure. For instance, the luminescent properties of cyclopalladated complexes have been studied, showing emission peaks under UV irradiation . The solubility, thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units have been investigated, revealing the influence of structural isomerism on these properties . Additionally, the chelating properties of phosphino-methyl-pyridine derivatives toward f-element ions have been explored, demonstrating their potential in coordination chemistry .
Scientific Research Applications
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Flow Synthesis of 2-Methylpyridines
- Application : The synthesis of 2-methylpyridines is important due to their wide range of applications in industries such as fine chemicals, polymers, agrochemicals, etc .
- Method : The synthesis was performed using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Results : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
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Synthesis and Application of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Method : The specific method of synthesis was not detailed in the source, but it involves the development of organic compounds containing fluorine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Future Directions
properties
IUPAC Name |
2-[(2-bromophenoxy)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVLSMPTXATIRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640723 |
Source
|
Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Bromophenoxy)methyl)pyridine | |
CAS RN |
1016531-68-2 |
Source
|
Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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